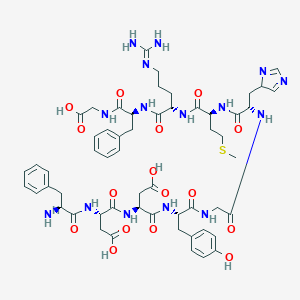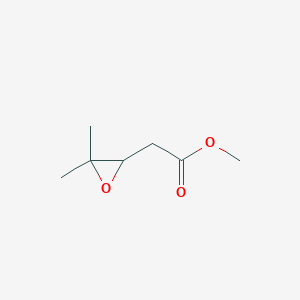
Drosulfakinin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drosulfakinin 1 (DSK1) is a neuropeptide found in insects, particularly in the fruit fly Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to regulate various physiological processes such as feeding, digestion, and locomotion. DSK1 has been the subject of extensive research due to its potential applications in the field of neuroscience and drug discovery.
Wirkmechanismus
Drosulfakinin 1 exerts its physiological effects by binding to specific receptors on the surface of target cells. The Drosulfakinin 1 receptor is a G protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon binding to Drosulfakinin 1. These pathways can lead to changes in ion channel activity, gene expression, and cellular metabolism.
Biochemische Und Physiologische Effekte
Drosulfakinin 1 has been shown to regulate various physiological processes in insects. It has been implicated in the regulation of feeding behavior, where it acts as a satiety signal to inhibit food intake. Moreover, Drosulfakinin 1 has been shown to regulate circadian rhythms, where it acts as a synchronizing signal to entrain the biological clock. Additionally, Drosulfakinin 1 has been implicated in the modulation of stress responses, where it acts as a stress hormone to promote survival in adverse conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Drosulfakinin 1 has several advantages as a research tool. It is a highly conserved neuropeptide that is present in a wide range of insect species, making it a useful model for comparative studies. Moreover, Drosulfakinin 1 is relatively easy to synthesize and purify using standard peptide chemistry techniques. However, there are also some limitations to using Drosulfakinin 1 in lab experiments. For example, its effects may be species-specific and may not translate to other organisms. Additionally, Drosulfakinin 1 may have pleiotropic effects, meaning that it can regulate multiple physiological processes simultaneously, making it difficult to tease apart its specific effects.
Zukünftige Richtungen
There are several future directions for research on Drosulfakinin 1. One area of interest is the role of Drosulfakinin 1 in nociception and pain perception. Understanding the mechanisms by which Drosulfakinin 1 regulates nociception could have implications for the development of novel pain therapies. Another area of interest is the regulation of feeding behavior by Drosulfakinin 1. Investigating the neural circuits and signaling pathways involved in Drosulfakinin 1-mediated satiety could lead to the development of new strategies for appetite control. Finally, there is potential for the development of Drosulfakinin 1-based insecticides, as targeting the Drosulfakinin 1 receptor could disrupt key physiological processes in pest insects.
Synthesemethoden
Drosulfakinin 1 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Drosulfakinin 1 has been used extensively in scientific research to investigate its mechanism of action and physiological effects. It has been shown to regulate feeding behavior, circadian rhythms, and stress responses in insects. Moreover, Drosulfakinin 1 has been implicated in the modulation of nociception, the perception of pain, in fruit flies.
Eigenschaften
CAS-Nummer |
117457-90-6 |
|---|---|
Produktname |
Drosulfakinin 1 |
Molekularformel |
C56H73N15O16S |
Molekulargewicht |
1244.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
FMKJGDDKLFOKKG-UJIYZKTISA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Sequenz |
FDDYGXMRFG |
Synonyme |
callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)






![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


